BENGHE Foundational & Exploratory

Check Availability & Pricing

Adrixetinib: A Technical Guide to its Role in
Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Adrixetinib

Cat. No.: B10856184

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrixetinib (Q702) is an orally available, selective small molecule inhibitor targeting the
receptor tyrosine kinases (RTKs) Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R).
These kinases are pivotal in fostering an immunosuppressive tumor microenvironment (TME)
and promoting tumor progression, immune evasion, and drug resistance. By simultaneously
inhibiting these three key targets, Adrixetinib remodels the TME from an immunosuppressive
to an immune-active state. This guide provides an in-depth technical overview of Adrixetinib's
mechanism of action, its multifaceted effects on the TME, and relevant preclinical and clinical
data.

Introduction to Adrixetinib and its Targets

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular
matrix components that plays a critical role in tumor growth and metastasis.[1] Key players in
the immunosuppressive TME include tumor-associated macrophages (TAMs) and myeloid-
derived suppressor cells (MDSCs). Adrixetinib targets three RTKs that are crucial for the
function of these and other cells within the TME:

o Axl and Mer: Members of the TAM (Tyro3, Axl, Mer) family of RTKs, their overexpression is
linked to poor prognosis in various cancers. They are involved in promoting cell survival,
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proliferation, invasion, and resistance to therapies.[2] Axl and Mer signaling also contributes
to the suppression of innate immune responses.[3]

o CSF1R: This receptor is the primary regulator of macrophage differentiation and survival. Its
activation by its ligand, CSF-1, promotes the differentiation of macrophages towards an
immunosuppressive M2-like phenotype.[3] CSF1R signaling is also critical for the
recruitment and function of MDSCs.[3]

By inhibiting these three targets, Adrixetinib disrupts key signaling pathways that sustain an
immunosuppressive TME, thereby unleashing the anti-tumor immune response.

Mechanism of Action: Re-educating the Tumor
Microenvironment

Adrixetinib's triple inhibitory action results in a multi-pronged attack on the
immunosuppressive TME.

Modulation of Myeloid Cells

A primary mechanism of Adrixetinib is the reprogramming of myeloid cells, particularly TAMs
and MDSCs.

o Repolarization of TAMs: Adrixetinib inhibits CSF1R, which is critical for the survival and
differentiation of M2-like TAMs. This leads to a reduction in the population of these pro-
tumoral macrophages. Furthermore, by inhibiting Axl and Mer, which also contribute to M2
polarization, Adrixetinib promotes a shift towards a pro-inflammatory, anti-tumoral M1-like
macrophage phenotype.[3][4]

e Reduction of MDSCs: CSF1R signaling is involved in the recruitment and accumulation of
MDSCs in the TME. By blocking this pathway, Adrixetinib can reduce the population of
these potent immunosuppressive cells.[2][3]

Enhancement of T-Cell-Mediated Immunity

By reducing the numbers of immunosuppressive TAMs and MDSCs, Adrixetinib indirectly
enhances the activity of cytotoxic CD8+ T cells. These T cells are the primary effectors of anti-
tumor immunity, and their function is often suppressed in the TME. The reduction of
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iImmunosuppressive signals allows for increased infiltration and activation of CD8+ T cells
within the tumor.[1]

Direct Effects on Tumor Cells

Axl and Mer are often overexpressed on tumor cells themselves, where they promote survival,
proliferation, and drug resistance. Adrixetinib's inhibition of these kinases can have direct anti-
tumor effects, including inducing apoptosis and inhibiting tumor growth.[3]

Quantitative Preclinical and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of
Adrixetinib.

Target IC50 (nM)
Axl 0.3
Mer 0.8
CSF1R 8.7

Data from a kinase-domain binding-based assay.[5]

Table 2: Preliminary Clinical Efficacy of Adrixetinib in
Combination with Pembrolizumab (NCT05438420, Phase

1)
I;arameter Value
Patients Treated 29
Dose Levels 100 mg and 120 mg (week on/off)
Confirmed Complete Response (CR) 1 (metastatic gastric cancer)
Stable Disease (SD) 6
Patients with SD =24 weeks 2 (1 gastric cancer, 1 hepatocellular cancer)
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Data as of December 19th, 2024.[6]

Table 3: Common Treatment-Related Adverse Events
(TRAES) in the NCT05438420 Phase 1 Study (=210% of

patients)
Adverse Event Percentage of Patients
AST increase 51.7%
ALT increase 41.3%
CPKincrease 37.8%
LDH increase 34.5%

Data as of December 19th, 2024.[6]

Signaling Pathway Modulation

Adrixetinib's inhibition of Axl, Mer, and CSF1R disrupts downstream signaling pathways that
are crucial for the survival and function of both tumor cells and immunosuppressive myeloid
cells. Key pathways affected include the PI3BK/AKT, MAPK/ERK, and NF-kB pathways.
Overexpression of Axl, for instance, has been linked to the activation of AKT, ERK, and NF-kB

survival pathways.[3]
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Adrixetinib's Inhibition of Axl, Mer, and CSF1R Signaling Pathways.

Experimental Protocols

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/product/b10856184?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856184?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for key experiments are crucial for the replication and validation of
findings. Below are representative protocols for assays used to characterize Adrixetinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Adrixetinib against
target kinases.

Protocol:

e Reagents: Recombinant human Axl, Mer, and CSF1R kinase domains, ATP, appropriate
kinase buffer, and Adrixetinib.

e Procedure: a. Prepare serial dilutions of Adrixetinib in DMSO. b. In a 96-well plate, add the
kinase, a suitable substrate, and the diluted Adrixetinib to the kinase buffer. c. Initiate the
kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60
minutes). e. Stop the reaction and measure the kinase activity using a suitable detection
method (e.g., ADP-Glo™ Kinase Assay). f. Plot the percentage of kinase inhibition against
the logarithm of Adrixetinib concentration to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of Adrixetinib on cancer cell lines.
Protocol:
e Cell Culture: Culture cancer cells (e.g., A549, SK-MEL-28) in appropriate media.

e Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the
cells with serial dilutions of Adrixetinib and incubate for a specified period (e.g., 72 hours).
c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize
the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance
at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to
untreated control cells.

In Vivo Tumor Xenograft Model
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Objective: To evaluate the anti-tumor efficacy of Adrixetinib in a living organism.
Protocol:
e Animal Model: Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

e Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors
to grow to a palpable size (e.g., 100-200 mm?). c. Randomize mice into treatment and
control groups. d. Administer Adrixetinib orally to the treatment group at a specified dose
and schedule. The control group receives a vehicle. e. Measure tumor volume and body
weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for
further analysis (e.g., immunohistochemistry for immune cell markers).

In Vitro Studies In Vivo Studies Clinical Trials
Kinase Inhibition o | Cell Viability > Macrophage Tumor Xenograft — TME Analysis Phase 1 Clinical Trial
Assay (IC50) | Assay (MTT) Polarization Assay Model | (IHC, Flow Cytometry) (Safety & Efficacy)
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General Experimental Workflow for Adrixetinib Evaluation.

Conclusion and Future Directions

Adrixetinib represents a promising immunotherapeutic agent that targets the tumor
microenvironment by inhibiting AxI, Mer, and CSF1R. Its ability to reprogram
immunosuppressive myeloid cells and enhance anti-tumor T-cell responses provides a strong
rationale for its continued development, both as a monotherapy and in combination with other
immunotherapies like checkpoint inhibitors. The preliminary data from the combination trial with
pembrolizumab are encouraging and warrant further investigation in larger patient cohorts.
Future research should focus on identifying predictive biomarkers to select patients most likely
to respond to Adrixetinib and to further elucidate the intricate molecular mechanisms
underlying its immunomodulatory effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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